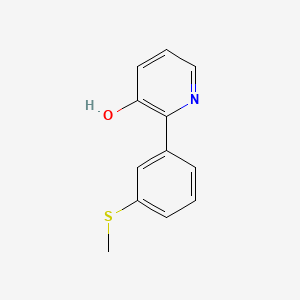

3-Hydroxy-2-(3-methylthiophenyl)pyridine

Description

Classical and Contemporary Approaches to Pyridine (B92270) Ring Construction

The assembly of the pyridine ring can be achieved through various synthetic routes, including multi-component reactions, cyclization strategies, and transition-metal-catalyzed cross-couplings.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. mdpi.comresearchgate.net The Hantzsch pyridine synthesis, a classic example of an MCR, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. mdpi.com While traditionally used for symmetrical pyridines, modifications have been developed for the synthesis of unsymmetrical analogs. wikipedia.org

Another versatile MCR for pyridine synthesis involves the one-pot reaction of an aldehyde, a ketone, an active methylene (B1212753) compound (like ethyl cyanoacetate), and ammonium acetate (B1210297). nih.gov This approach allows for the construction of highly substituted pyridines. For instance, the reaction of 4-pyridine carboxaldehyde, 2-acetyl thiophene (B33073), ethyl cyanoacetate, and ammonium acetate yields 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile. nih.gov This highlights the potential to incorporate a thiophene moiety directly during the pyridine ring formation.

| MCR Type | Reactants | Product Type | Key Features |

| Hantzsch Dihydropyridine Synthesis | β-ketoester (2 equiv.), Aldehyde, Ammonia/Ammonium salt | Dihydropyridine (oxidized to pyridine) | Well-established, good for symmetrical pyridines, can be modified for unsymmetrical products. mdpi.comwikipedia.org |

| One-pot Pyridine Synthesis | Aldehyde, Ketone, Active methylene compound, Ammonium acetate | Highly substituted pyridines | Versatile, allows for incorporation of various substituents, including heteroaryl groups. nih.gov |

This table summarizes key features of multi-component reactions for pyridine synthesis.

Cyclization reactions provide a powerful means to construct the pyridine ring from acyclic precursors. These methods often involve the formation of one or two carbon-nitrogen bonds in the final ring-closing step. Annulation strategies, where a new ring is fused onto an existing one, are also prevalent.

A notable approach is the hetero-Diels-Alder (HDA) reaction between 5-alkoxyoxazoles and various dienophiles, which provides a direct, single-step route to polysubstituted 3-hydroxypyridines. rsc.org This method demonstrates good functional group tolerance and can be a powerful tool for creating the desired 3-hydroxypyridine (B118123) core. rsc.org

Ring expansion reactions of 2-acylfurans with ammonia at elevated temperatures present a straightforward method for synthesizing 2-heteroaryl-3-hydroxypyridines. researchgate.net This approach could be adapted by using a 2-acylfuran bearing the desired 3-methylthiophenyl substituent at a suitable position.

Transition-metal catalysis, particularly with palladium and nickel, has revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. acs.org These reactions are pivotal for forming carbon-carbon and carbon-heteroatom bonds, which are essential for attaching the 3-methylthiophenyl group to the pyridine core. acs.orgtestbook.com

Reactions such as the Suzuki-Miyaura, Stille, Negishi, and Heck couplings are widely employed to create C-C bonds between a pyridine ring (or a precursor) and an aryl or heteroaryl partner. acs.orgacs.org For the synthesis of 2-(thiophenyl)pyridines, a Suzuki-Miyaura coupling between a 2-halopyridine and a thiopheneboronic acid derivative is a common and effective strategy. mdpi.com For instance, 6,6'-di-(2''-methylthiophenyl)-2,2'-bipyridine has been synthesized via a Suzuki-Miyaura coupling of 6,6'-dibromo-2,2'-bipyridine with 2-(methylthio)phenylboronic acid. mdpi.com

Selective Introduction and Functionalization of the 3-Hydroxy Group

The introduction of a hydroxyl group at the 3-position of the pyridine ring requires specific strategies due to the electronic nature of the pyridine ring, which typically directs functionalization to the 2-, 4-, and 6-positions. wikipedia.org

One direct method involves the ring expansion of 2-acylfurans with ammonia, which directly yields 3-hydroxypyridines. researchgate.net Another powerful approach is the hetero-Diels-Alder reaction of 5-alkoxyoxazoles, which also directly furnishes the 3-hydroxy-substituted pyridine scaffold. rsc.org

For pre-formed pyridine rings, direct C-H hydroxylation at the 3-position is challenging. wikipedia.org However, functionalization at this position can be achieved through multi-step sequences. For instance, nitration of pyridine can lead to 3-nitropyridine, which can then be reduced to 3-aminopyridine (B143674) and subsequently converted to the 3-hydroxy derivative via diazotization. wikipedia.org

Copper-catalyzed O-arylation of 3-hydroxypyridines with aryl bromides and iodides has been demonstrated, indicating the feasibility of forming a C-O bond at the 3-position. acs.org While not directly forming the hydroxyl group, this highlights the reactivity of this position for further functionalization.

Strategies for Integrating the 3-Methylthiophenyl Moiety

The successful synthesis of the target compound hinges on the effective incorporation of the 3-methylthiophenyl group. This can be achieved either by using a pre-functionalized starting material or by introducing the methylthio group at a later stage.

The Fiesselmann thiophene synthesis is a classical method for preparing substituted thiophenes, specifically 3-hydroxy-2-thiophenecarboxylic acid derivatives, from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base. wikipedia.orgwikiwand.com While this provides a hydroxylated thiophene, modifications or alternative routes would be necessary to obtain the 3-methylthiophenyl substituent. The Hinsberg synthesis, involving the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate, is another route to thiophenes. researchgate.net

More contemporary methods for thiophene synthesis involve the reaction of 1,4-dicarbonyl compounds with a sulfur source, such as in the Paal-Knorr thiophene synthesis. researchgate.net Additionally, transition-metal-catalyzed reactions, such as the coupling of diynes with a sulfur source, provide access to variously substituted thiophenes. tandfonline.comtandfonline.com For the specific target, a more direct approach would be the functionalization of a pre-existing phenyl ring.

The introduction of a methylthio group onto a phenyl ring can be accomplished through various methods. One common approach is the reaction of a diazonium salt, derived from the corresponding aniline, with a methyl sulfide (B99878) source. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to form a C-S bond between an aryl halide and a methylthiolate source.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylsulfanylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-15-10-5-2-4-9(8-10)12-11(14)6-3-7-13-12/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOFBJYPEYNXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3 Hydroxy 2 3 Methylthiophenyl Pyridine and Its Derivatives

Elucidation of the Structural Contributions of the 3-Hydroxy Group to Biological Activity

The 3-hydroxy group on the pyridine (B92270) ring is a key structural feature that significantly influences the biological activity of this class of compounds. Its presence is often integral to the molecule's ability to interact with biological targets. For instance, in the context of histone deacetylase (HDAC) inhibitors, the 3-hydroxypyridin-2-thione (3HPT) moiety, a related scaffold, has been identified as a novel zinc-binding group (ZBG). nih.gov This highlights the potential of the hydroxyl group, in conjunction with an adjacent atom, to chelate with metal ions in enzyme active sites, a common mechanism for enzyme inhibition. nih.gov

Research on other 3-hydroxypyridine (B118123) derivatives has shown their involvement in various biological processes. For example, 3-hydroxypyridine itself can act as an endogenous photosensitizer, mediating oxidative stress and apoptosis in skin cells upon light excitation. medchemexpress.com While not directly about the title compound, this illustrates the diverse biological roles that the 3-hydroxypyridine scaffold can play, often stemming from the reactivity and interactive potential of the hydroxyl group.

Positional and Electronic Effects of Substituents on the Pyridine Core on Biological Response

The biological activity of 2-phenylpyridine (B120327) derivatives is highly sensitive to the nature and position of substituents on the pyridine core. usu.edunih.gov Modifications to the pyridine ring can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

The introduction of electron-withdrawing or electron-donating groups can significantly impact the basicity of the pyridine nitrogen. researchgate.net This, in turn, can affect the strength of ionic interactions or hydrogen bonds with the target protein. For instance, an electron-withdrawing group on the pyridine ring can facilitate electron transfer, which may be crucial for certain biological activities. usu.edu Conversely, electron-donating groups can increase the basicity of the pyridine nitrogen, potentially enhancing interactions with acidic residues in a binding pocket. researchgate.net

A study on the antiproliferative activity of various pyridine derivatives found that the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups enhanced their activity, while halogens or bulky groups tended to decrease it. nih.gov This suggests that for a given biological target, there is an optimal balance of electronic and steric properties on the pyridine ring.

Interactive Table: Positional and Electronic Effects of Pyridine Substituents

| Substituent Type | Position on Pyridine Ring | General Effect on Biological Response |

| Electron-withdrawing (e.g., -CN, -NO2) | Varies | Can enhance or decrease activity depending on the specific target and mechanism. May facilitate electron transfer. usu.edu |

| Electron-donating (e.g., -NH2, -OH) | Varies | Often enhances activity by increasing basicity and hydrogen bonding potential. nih.gov |

| Halogens (e.g., -Cl, -F) | Varies | Typically decreases antiproliferative activity. nih.gov |

| Bulky Groups | Varies | Generally leads to lower activity, possibly due to steric hindrance. nih.gov |

Impact of the 3-Methylthiophenyl Moiety on Ligand-Target Recognition

The 3-methylthiophenyl group is a critical component of the molecule, significantly influencing its interaction with biological targets through a combination of conformational, electronic, and lipophilic effects.

Influence of the Methylthio Group on Lipophilicity and Electronic Distribution

The methylthio (-SCH3) group at the 3-position of the phenyl ring has a pronounced effect on the molecule's physicochemical properties. Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical factor in drug discovery, affecting absorption, distribution, metabolism, and excretion (ADMET) properties. nih.govresearchgate.net The methylthio group is lipophilic and can enhance the molecule's ability to cross cell membranes. nih.gov This increased lipophilicity can lead to better bioavailability but must be balanced, as excessively high lipophilicity can lead to poor solubility and rapid metabolism. researchgate.net

From an electronic standpoint, the sulfur atom of the methylthio group can participate in various non-covalent interactions, including van der Waals forces and potentially weak hydrogen bonds. The methylthio group is generally considered to be weakly electron-donating through resonance and inductively electron-withdrawing. This electronic influence can modulate the electron density of the phenyl ring, which in turn can affect cation-π or π-π stacking interactions with the biological target.

Bioisosteric Replacements of the Methylthiophenyl Moiety and Their SAR Implications

Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com Replacing the methylthiophenyl moiety with various bioisosteres can provide valuable insights into the SAR of this class of compounds.

For example, replacing the methylthio group with other small, lipophilic groups such as a methyl or ethyl group could help to probe the importance of the sulfur atom itself versus the general lipophilicity it provides. Halogen atoms, such as chlorine or bromine, could also be used as replacements to explore the effects of both size and electronic character. The use of a trifluoromethyl (-CF3) group, a common bioisostere for a methyl group, would introduce strong electron-withdrawing properties and could significantly alter the electronic nature of the phenyl ring.

Another approach would be to replace the entire 3-methylthiophenyl ring with other aromatic or heteroaromatic systems. For instance, replacing the phenyl ring with a thiophene (B33073) or furan (B31954) ring could mimic the aromatic character while introducing different electronic and steric properties. researchgate.net The choice of bioisostere would depend on the specific interactions that the 3-methylthiophenyl moiety is believed to be making with the target.

Interactive Table: Potential Bioisosteric Replacements for the 3-Methylthiophenyl Moiety

| Original Group | Potential Bioisostere | Rationale for Replacement | Expected Impact |

| -SCH3 | -CH3, -C2H5 | Probe the role of the sulfur atom versus general lipophilicity. | May alter binding affinity and metabolic stability. |

| -SCH3 | -Cl, -Br | Explore the effect of size and electronic properties. | Likely to change the electronic distribution and steric profile. |

| -SCH3 | -CF3 | Introduce strong electron-withdrawing character. | Significantly alters the electronic nature of the phenyl ring. |

| 3-Methylthiophenyl | Thiophene ring | Mimic aromaticity with different electronics. | Could lead to improved binding or altered selectivity. researchgate.net |

| 3-Methylthiophenyl | Pyrazole ring | Introduce hydrogen bonding capabilities. | May form new interactions with the target protein. researchgate.net |

Stereochemical Considerations and Enantiomeric Effects on Biological Activity

When a molecule is chiral, its enantiomers can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one enantiomer over the other. If a derivative of 3-hydroxy-2-(3-methylthiophenyl)pyridine contains a stereocenter, it is crucial to investigate the activity of the individual enantiomers.

A stereocenter could be introduced, for example, by modifying a substituent to create a chiral carbon. In such cases, the R- and S-enantiomers may have different potencies, efficacies, or even different pharmacological effects altogether. The "magic methyl" effect, where the addition of a methyl group can drastically alter activity, sometimes works by introducing a chiral center or by restricting conformation in a way that favors a specific enantiomer's binding mode. nih.gov

The differential activity of enantiomers underscores the importance of a three-dimensional understanding of ligand-target interactions. One enantiomer may fit perfectly into a binding pocket, forming multiple favorable interactions, while the other may experience steric clashes or be unable to form key interactions. Therefore, for any chiral derivative in this series, the separation and biological evaluation of the individual enantiomers are essential steps in the SAR investigation.

Computational Methods in SAR Elucidation (e.g., QSAR, 3D-QSAR)

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents and the optimization of existing lead compounds. For classes of molecules including derivatives of 3-hydroxypyridine, quantitative structure-activity relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are powerful methodologies used to correlate the physicochemical properties of compounds with their biological activities. nih.govdrugdesign.org These methods build mathematical models that can predict the activity of novel, unsynthesized analogs, thereby saving significant time and resources in the drug development pipeline. nih.gov

While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining research on structurally related pyridinone and hydroxypyridinone cores. These studies provide a framework for understanding how substitutions on the pyridine ring influence biological activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the biological activity of a series of compounds and their measurable physicochemical properties or theoretical molecular descriptors. tsijournals.com These descriptors can be categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A QSAR model for a series of 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives, for instance, was developed using Genetic Function Algorithm (GFA) for descriptor selection and Multiple Linear Regression (MLR) to build the model. tsijournals.com This model achieved a high squared correlation coefficient (R²) of 0.9334, indicating a strong correlation between the selected descriptors and the anti-HIV-1 activity of the compounds. tsijournals.com

Three-Dimensional QSAR (3D-QSAR)

3D-QSAR methods extend the classical QSAR approach by considering the three-dimensional properties of molecules. drugdesign.org These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules to determine how these fields correlate with biological activity. drugdesign.org The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the compounds and a probe atom placed on a 3D grid. The resulting field values are used as descriptors to build a partial least squares (PLS) regression model. nih.gov

CoMSIA calculates similarity indices at the grid points, also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields in addition to steric and electrostatic fields. This often provides a more detailed and interpretable model. nih.govnih.gov

The results of 3D-QSAR are often visualized as contour maps, which highlight regions where modifications to the molecular structure are predicted to increase or decrease activity. For example, in a CoMFA study of hydroxamic acid derivatives as urease inhibitors, the model indicated that the steric field had a greater influence (70.0%) on inhibitory activity than the electrostatic field (30.0%). nih.gov Conversely, a CoMSIA model for the same series showed that steric (43.0%), electrostatic (26.4%), and hydrophobic (20.3%) properties all played a major role. nih.gov

Research on other pyridone derivatives has demonstrated the utility of these approaches. A 3D-QSAR study on biphenyl-substituted pyridone derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors resulted in robust CoMFA and CoMSIA models with excellent predictive capabilities. nih.gov Similarly, a combined 3D-QSAR and molecular docking study of B-RAF kinase inhibitors provided detailed structural information for understanding their SARs. nih.gov For 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives, which are structurally analogous to 2-aryl-3-hydroxypyridinones, a PLS-QSAR model indicated that the inhibition of fatty acid synthase (FAS) is dependent on the electronic distribution within the compounds. nih.govsigmaaldrich.com

The statistical robustness of a 3D-QSAR model is critical and is assessed using several parameters, as shown in the table below, which summarizes results from studies on related heterocyclic cores. A high cross-validated correlation coefficient (q²) of greater than 0.5 and a high non-cross-validated correlation coefficient (R²) are essential for a reliable model. nih.gov

Interactive Data Table: Statistical Results of 3D-QSAR Studies on Pyridone Analogs and Related Heterocycles

| Compound Series | Target/Activity | Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions (%) | Reference |

| Biphenyl-substituted pyridone derivatives | HIV-1 RT Inhibition | CoMFA | 0.688 | 0.976 | Not Specified | nih.gov |

| Biphenyl-substituted pyridone derivatives | HIV-1 RT Inhibition | CoMSIA | 0.758 | 0.968 | Steric, Electrostatic, Hydrophobic | nih.gov |

| Hydroxamic acid derivatives | Urease Inhibition | CoMFA | 0.532 | 0.969 | Steric (70.0), Electrostatic (30.0) | nih.gov |

| Hydroxamic acid derivatives | Urease Inhibition | CoMSIA | 0.665 | 0.976 | Steric (43.0), Electrostatic (26.4), Hydrophobic (20.3) | nih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | LSD1 Inhibition | CoMFA | 0.783 | 0.944 | Not Specified | rsc.org |

| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | LSD1 Inhibition | CoMSIA | 0.728 | 0.982 | Not Specified | rsc.org |

These computational models can guide the synthesis of new derivatives, such as analogs of this compound, by predicting which structural modifications are most likely to yield enhanced biological activity.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities and molecular mechanisms of the chemical compound This compound corresponding to the detailed outline provided.

Extensive searches for the compound's effects on enzyme modulation—including the inhibition of human tissue nonspecific alkaline phosphatase (h-TNAP), modulation of insulin-degrading enzyme (IDE) activity, and interactions with other metabolically relevant enzymes—did not yield any specific research findings. Similarly, investigations into its antimicrobial potential, including antibacterial activity against Gram-positive and Gram-negative strains and its antifungal efficacy, returned no relevant data for this particular molecule.

Therefore, it is not possible to generate the requested scientific article focusing solely on the specified biological activities of this compound. The provided outline appears to address research areas that have not been publicly documented for this compound.

Investigation of Biological Activities and Molecular Mechanisms of 3 Hydroxy 2 3 Methylthiophenyl Pyridine

Antimicrobial Potentials and Cellular Targets

Insights into Mechanisms of Action: Cell Wall Interactions, Biofilm Inhibition, and Resistance Development

No research data was found that specifically investigates the interactions of 3-Hydroxy-2-(3-methylthiophenyl)pyridine with bacterial cell walls, its potential to inhibit biofilm formation, or mechanisms of resistance development to this compound. While studies exist on other heterocyclic compounds, such as 3-hydroxy-pyran-4-one derivatives, as potential biofilm inhibitors, this information is not directly applicable to the subject compound. nih.gov

Modulation of Cellular Processes and Signaling Pathways

Antiproliferative Effects and Cell Cycle Progression (e.g., G2 Phase Arrest)

There is no available information detailing the antiproliferative effects of this compound or its impact on cell cycle progression, such as inducing G2 phase arrest. General studies on other compounds show that G2/M phase arrest is a mechanism by which various agents can inhibit cell proliferation. nih.govembopress.orgplos.orgnih.govresearchgate.net However, these findings are not specific to this compound.

Effects on ABC Transporters and Potential Multidrug Resistance Reversal

No studies were identified that examine the effects of this compound on ATP-binding cassette (ABC) transporters or its potential to reverse multidrug resistance (MDR). Research into other pyridine (B92270) analogs has shown some activity in reversing MDR mediated by transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP). nih.gov However, these results cannot be attributed to this compound without direct experimental evidence.

Receptor-Ligand Interactions and Functional Modulation (e.g., Androgen Receptor modulation)

There is no available research on the receptor-ligand interactions of this compound, including any potential modulation of the androgen receptor.

Computational and Theoretical Studies on 3 Hydroxy 2 3 Methylthiophenyl Pyridine

Molecular Docking Investigations for Binding Mode Prediction

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-Stacking)

The stability of a ligand-target complex is governed by various non-covalent intermolecular interactions. Molecular docking simulations aim to identify these key interactions, which include:

Hydrogen Bonding: This is a strong, directional interaction between a hydrogen atom in a polar bond (e.g., O-H or N-H) and an electronegative atom (e.g., O, N). The presence of hydroxyl (-OH) and pyridine (B92270) nitrogen groups in many organic molecules makes them capable of forming significant hydrogen bonds. rsc.orgresearchgate.netrsc.org For instance, studies on other heterocyclic compounds have shown that hydrogen bonding is a determining factor in their binding affinity. nih.govnih.gov

Hydrophobic Interactions: These interactions occur between nonpolar regions of molecules to minimize their contact with water. The methyl and phenyl groups in a molecule can participate in hydrophobic interactions within the binding pocket of a protein. nih.gov

π-Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. The pyridine and phenyl rings can engage in π-stacking interactions, which are crucial for the stability of many molecular structures. rsc.orgresearchgate.netnih.gov The strength of these interactions can be influenced by substituents on the aromatic rings. rsc.org

A hypothetical molecular docking study of 3-Hydroxy-2-(3-methylthiophenyl)pyridine would likely investigate the potential for the hydroxyl group and the pyridine nitrogen to act as hydrogen bond donors and acceptors, respectively. The phenyl and methylthiophenyl groups would be analyzed for their roles in hydrophobic and π-stacking interactions.

Prediction of Binding Affinities and Preferred Binding Sites

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). Lower binding energies typically indicate a more stable complex and, potentially, a more potent inhibitor. These simulations can predict the most likely binding pose of a ligand within a protein's active site, highlighting the key residues involved in the interaction. researchgate.netnih.gov For example, in studies of other kinase inhibitors, docking has been used to predict which analogs would have higher affinity. researchgate.net

The following table illustrates a hypothetical output from a molecular docking study, showing predicted binding affinities for a set of related compounds.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Ligand A | -8.5 | TYR234, LYS89, PHE45 |

| Ligand B | -7.9 | TYR234, ASP123, ILE90 |

| Ligand C | -9.1 | TYR234, LYS89, TRP46 |

Ligand-Target Specificity Analysis

By docking a ligand against multiple protein targets, researchers can computationally assess its specificity. A ligand that shows a significantly higher predicted binding affinity for one target over others is predicted to be more specific, which is a desirable characteristic for reducing off-target effects. For instance, studies on pyridazine-based compounds have used in silico docking to suggest preferential targeting of one receptor over another. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex compared to the static view from molecular docking. MD simulations calculate the motion of atoms over time, offering insights into the conformational changes and stability of the complex in a simulated physiological environment. nih.govmdpi.com

Analysis of Dynamic Interactions within the Binding Pocket

MD simulations can reveal how intermolecular interactions, such as hydrogen bonds, evolve over the course of the simulation. The stability of these interactions is often quantified by measuring their occupancy or distance fluctuations over time. This dynamic analysis can confirm and refine the binding poses predicted by molecular docking. nih.gov

Evaluation of Compound Stability and Flexibility in Solvated Systems

MD simulations are typically performed in a solvated system (e.g., a box of water molecules) to mimic physiological conditions. These simulations allow for the assessment of the conformational stability and flexibility of the ligand within the binding pocket. By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, researchers can identify which parts of the ligand and protein are rigid and which are more flexible. Such studies have been conducted on various heterocyclic compounds to understand their behavior in aqueous environments. nih.govmdpi.com

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. niscair.res.in DFT methods are used to determine a molecule's ground-state energy, electron density, and other fundamental properties that dictate its geometry and reactivity. For a molecule like this compound, DFT calculations can provide deep insights into its intrinsic characteristics.

Determination of Molecular Geometry and Vibrational Frequencies

The first step in a computational analysis is typically an optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using a functional such as B3LYP combined with a basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface are calculated. researchgate.net For instance, studies on similar substituted pyridines have determined the precise bond lengths between the carbon and nitrogen atoms of the pyridine ring and the angles involving the various substituents. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two purposes: first, they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, they predict the molecule's infrared and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond, C-S bond, or the bending motions of the pyridine ring.

Table 1: Representative Calculated Bond Parameters for a Substituted Pyridine Ring (Note: This table is illustrative, based on typical values for pyridine derivatives, as specific data for this compound is not available.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-O | ~1.36 Å |

| Bond Length | C-S | ~1.77 Å |

| Bond Angle | C-N-C (ring) | ~117° |

| Bond Angle | C-C-O | ~119° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. as-proceeding.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the sulfur atom and the hydroxyl-substituted pyridine ring, while the LUMO would be distributed across the aromatic system.

Table 2: Illustrative Frontier Orbital Energies and Properties (Note: Values are representative for similar aromatic compounds.)

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgwolfram.com The MEP is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. For this compound, these would be expected around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group. Regions of positive electrostatic potential, shown in blue, are electron-poor and are favorable sites for nucleophilic attack; these are typically found around the hydrogen atoms, particularly the hydroxyl hydrogen. as-proceeding.com Green and yellow areas represent regions of neutral or intermediate potential. The MEP map provides a chemically intuitive picture of where the molecule is most likely to interact with other charged or polar species. researchgate.net

Ligand-Based Drug Design (LBDD) Approaches: Pharmacophore Modeling

When the three-dimensional structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) methods are employed. nih.gov Pharmacophore modeling is a central LBDD technique that identifies the essential steric and electronic features required for a molecule to bind to a specific receptor and elicit a biological response. nih.gov A pharmacophore model is an abstract 3D arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

To develop a pharmacophore model for a target of interest, a set of known active molecules, including analogs of this compound, would be structurally aligned. The common features responsible for their activity are then extracted to build a hypothesis. This model can then be used as a 3D query to screen large chemical databases to find new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. mdpi.com

Structure-Based Drug Design (SBDD) Methodologies: Homology Modeling and Receptor-Based Virtual Screening

In contrast to LBDD, Structure-Based Drug Design (SBDD) is applicable when the 3D structure of the biological target (e.g., an enzyme or receptor) is known or can be modeled. nih.gov

If the experimental structure of a target protein is unavailable, a reliable 3D model can often be constructed using homology modeling . This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. The process involves finding a known experimental structure of a homologous protein (a template) and using it to build a model of the target protein's sequence. nih.gov

Once a receptor structure is available (either from experiment or homology modeling), receptor-based virtual screening can be performed. researchgate.net This computational technique involves docking a library of small molecules, which could include this compound and its derivatives, into the binding site of the receptor. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the strength of the interaction, typically as a docking score. Compounds that show a favorable docking score and form key interactions (like hydrogen bonds or hydrophobic contacts) with the receptor's active site residues are selected as promising candidates for further experimental testing. This approach allows for the rapid and cost-effective screening of millions of compounds to identify potential new drug leads.

Advanced Research Perspectives and Drug Discovery Implications for 3 Hydroxy 2 3 Methylthiophenyl Pyridine Scaffolds

Strategies for Hit Identification and High-Throughput Screening (HTS) of Compound Libraries

Hit identification is the initial step in drug discovery, where large collections of compounds are screened to find molecules that interact with a specific biological target. For scaffolds like 3-Hydroxy-2-(3-methylthiophenyl)pyridine, High-Throughput Screening (HTS) of diverse compound libraries is a primary strategy for discovering initial hits. thermofisher.com HTS involves the automated testing of tens of thousands to millions of compounds in miniaturized assays designed to measure a specific biological activity, such as enzyme inhibition or receptor binding. mdpi.comnih.gov

The success of an HTS campaign relies heavily on the quality and diversity of the screening library. thermofisher.com Libraries for screening can be broadly categorized:

Diverse Libraries: These collections, such as the Maybridge Screening Collection, contain tens of thousands of compounds with a wide range of structural and functional diversity. thermofisher.com The goal is to sample a vast chemical space to identify novel scaffolds that show activity against the target.

Focused Libraries: These are smaller, more specialized libraries designed around a particular target class (e.g., kinases, G-protein-coupled receptors) or a specific chemical scaffold. thermofisher.com A focused library containing a variety of pyridine-thiophene hybrids could be assembled to explore the potential of this specific chemical class.

Natural Product Libraries: Screening libraries of natural products and their derivatives can also yield novel hits. mdpi.com

The screening process itself can be visualized using data analysis tools that help distinguish true "hits" from inactive compounds and experimental noise. For instance, in a typical 384-well plate format, control wells are used to calculate a Z'-factor, a statistical measure that validates the quality and reliability of the assay. researchgate.net A number of HTS assays have been developed to screen large chemical libraries for new inhibitors of various targets. mdpi.com The versatility of the pyridine-thiophene core suggests its potential utility against multiple target classes, making it a valuable component of screening libraries. nih.govmdpi.com

Lead Optimization Methodologies Applied to this compound Derivatives

Once a "hit" compound is identified, the lead optimization phase begins. This iterative process involves synthesizing and testing analogs of the hit to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, this process would leverage both rational design and fragment-based approaches.

Rational design uses an understanding of the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) to design more potent and selective compounds. nih.gov For the this compound scaffold, SAR exploration would involve systematically modifying different parts of the molecule. For example, studies on related pyrido[3,2-d]pyrimidine (B1256433) series have shown that maintaining a 2-(3-hydroxyphenyl) group while diversifying other positions can yield potent dual inhibitors. mdpi.com Similarly, research on other pyridine-thiophene hybrids has demonstrated that substitutions on both rings can significantly impact activity. nih.govnih.gov

Computational docking simulations can provide crucial insights into how these molecules bind to their target, guiding the design of new analogs. nih.govmdpi.com By visualizing the binding pose, chemists can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and design modifications to enhance them.

Table 1: Hypothetical SAR-Guided Modifications for this compound

| Position of Modification | Proposed Change | Rationale / Desired Outcome | Relevant Precedent/Concept |

| Pyridine (B92270) Ring | Modify substituents (e.g., add electron-withdrawing or -donating groups) | Modulate pKa and electronic properties of the pyridine nitrogen. | General medicinal chemistry principles. |

| 3-Hydroxy Group | Convert to ether or ester | Probe the necessity of the hydrogen bond donor functionality; improve membrane permeability. | Bioisosteric replacement and prodrug strategies. nih.govorientjchem.org |

| Thiophene (B33073) Ring | Change position of the methylthio group (e.g., to position 2 or 4) | Explore different spatial arrangements within the binding pocket. | Positional isomerism exploration. |

| Methylthio Group (-SCH₃) | Oxidize to sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃) | Increase polarity and potential for hydrogen bonding. | Metabolic stability and polarity modulation. |

| Methylthio Group (-SCH₃) | Replace with other groups (e.g., -OCH₃, -Cl, -F) | Evaluate the role of the sulfur atom and the size of the substituent. | SAR studies on related heterocycles. nih.govresearchgate.net |

Fragment-Based Drug Design (FBDD) is an alternative to HTS that has gained prominence for its efficiency in exploring chemical space. openaccessjournals.com FBDD starts by screening libraries of small, low-molecular-weight compounds called "fragments" (typically <300 Da) to identify those that bind weakly but efficiently to the target. nih.govnih.gov Because of their low complexity, fragment libraries can cover a larger area of chemical space with fewer compounds compared to HTS libraries. nih.gov

The this compound scaffold can be conceptually deconstructed into key fragments for an FBDD approach:

Fragment 1: A 3-hydroxypyridine (B118123) core.

Fragment 2: A methylthiophenyl ring or a simpler thiophene fragment.

These fragments would be screened using sensitive biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to detect their low-affinity binding. openaccessjournals.com Once binding fragments are identified and their binding modes are structurally characterized, they can be optimized into more potent leads through several strategies: nih.govbu.edu

Fragment Growing: A confirmed fragment hit is extended by adding new functional groups to pick up additional interactions in an adjacent pocket.

Fragment Linking: Two or more fragments that bind to different, nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule.

Fragment Merging: Two overlapping fragments are combined into a single new molecule that incorporates features of both.

Theoretical Considerations for Prodrug Design and Delivery Strategies

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. orientjchem.org This strategy is often employed to overcome poor pharmacokinetic properties, such as low aqueous solubility or poor membrane permeability. The 3-hydroxy group on the pyridine ring of this compound is an ideal chemical handle for prodrug design. orientjchem.orgnih.gov By masking this polar hydroxyl group, the lipophilicity of the compound can be increased, potentially enhancing its oral bioavailability.

Table 2: Potential Prodrug Strategies for the 3-Hydroxy Group

| Prodrug Type | Promoiety to Attach | Activating Enzyme | Potential Advantage |

| Ester Prodrug | Aliphatic or aromatic acyl groups (e.g., acetyl, pivaloyl) | Esterases | Increased lipophilicity, improved oral absorption. orientjchem.org |

| Phosphate Ester Prodrug | Phosphate group | Alkaline Phosphatases | Greatly increased aqueous solubility for intravenous formulation. orientjchem.org |

| Carbonate Prodrug | Alkoxycarbonyl groups | Esterases | Increased lipophilicity. orientjchem.org |

| Amino Acid Prodrug | Amino acids (e.g., L-alanine) | Peptidases, Esterases | Potential for active transport via amino acid transporters; improved solubility and absorption. nih.gov |

Another approach is the design of bioprecursor prodrugs, which are activated through metabolic oxidation or reduction rather than hydrolysis. orientjchem.org For instance, if the sulfur atom in the methylthio group were part of a different functional group, it could potentially be metabolized to the active form.

Identification and Validation of Preclinical Biomarkers for Mechanism-of-Action Studies

A preclinical biomarker is a measurable indicator that can be used to confirm a drug's mechanism of action (MoA), guide patient selection, or monitor therapeutic response in non-clinical models. The identification of such biomarkers is critical for the translation of a drug candidate from the lab to the clinic.

For a novel scaffold like this compound, the choice of biomarkers would depend on its identified biological target and pathway. Structurally related pyridine-thiophene and pyridothienopyrimidine hybrids have shown activity as multi-target kinase inhibitors (e.g., against EGFR, FGFR) and anticancer agents that induce cell cycle arrest. nih.govmdpi.com

Based on these precedents, a potential preclinical biomarker strategy would include:

Target Engagement Markers: If the compound inhibits a specific kinase, a key biomarker would be the phosphorylation status of that kinase and its direct downstream substrates in treated cells or tissues.

Pathway Modulation Markers: Measuring changes in the expression or phosphorylation of key proteins downstream in the signaling pathway can confirm that the drug is having the intended biological effect.

Pharmacodynamic Markers: These markers demonstrate the physiological effect of the drug. For an anticancer agent, this could include measuring the inhibition of cell proliferation (e.g., via Ki-67 staining) or the induction of apoptosis (e.g., via cleaved caspase-3 levels). mdpi.com

Cell Cycle Analysis: For compounds that induce cell cycle arrest, flow cytometry can be used to quantify the percentage of cells in different phases (G0/G1, S, G2/M), as has been done for related 3-(thiophen-2-ylthio)pyridine derivatives. nih.gov

Future Directions in the Medicinal Chemistry of this compound and Related Pyridine-Thiophene Hybrids

The pyridine-thiophene hybrid scaffold represents a fertile ground for further medicinal chemistry exploration. Several promising future directions can be envisioned for this compound and related structures.

Exploration as Multi-Target Agents: Many chronic diseases, including cancer, involve complex signaling networks. Compounds that can modulate multiple targets simultaneously may offer enhanced efficacy and a lower likelihood of developing resistance. nih.gov Future work could focus on systematically evaluating this compound derivatives against panels of related targets (e.g., a kinome-wide screen) to identify and optimize multi-target profiles. researchgate.net

Synthesis of Novel Heterocyclic Hybrids: The thiophene ring could be replaced with other five- or six-membered heterocycles (e.g., furan (B31954), pyrazole, thiazole) to create novel pyridine-heterocycle hybrids. nih.govdergipark.org.tr This approach would generate new chemical matter with potentially different biological activities and physicochemical properties. Studies on pyridine-thiazole hybrids, for example, have identified potent anticancer agents. mdpi.com

Application in Combination Therapies: New agents are often most effective when used in combination with existing drugs. Future preclinical studies could investigate the synergistic effects of this compound derivatives with standard-of-care chemotherapies or targeted agents to potentially overcome drug resistance. mdpi.com

Development of Covalent Inhibitors: Incorporating a mildly reactive functional group (a "warhead") onto the scaffold could enable the development of targeted covalent inhibitors. This strategy can lead to drugs with high potency and prolonged duration of action.

By pursuing these advanced research strategies, the full therapeutic potential of the this compound scaffold and its analogs can be systematically explored and potentially translated into novel clinical candidates.

Q & A

Q. What are the key structural features of 3-Hydroxy-2-(3-methylthiophenyl)pyridine, and how do they influence its reactivity?

- Methodological Answer : The compound combines a pyridine ring with a 3-methylthiophenyl substituent and a hydroxyl group. The pyridine ring’s aromaticity and lone pair on nitrogen enable coordination with metals (e.g., Cu²⁺ complexes in ), while the thiophenyl group introduces sulfur-based reactivity (e.g., nucleophilic substitution or oxidation). Computational methods like DFT can predict electron density distribution and reactive sites, as demonstrated for pyridine derivatives in corrosion inhibition studies .

Q. How can researchers validate the purity of this compound after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Compare retention times with standards (e.g., purity validation for pyridine derivatives in ).

- NMR : Confirm absence of impurities via ¹H/¹³C peak integration (structural analogs in show distinct aromatic proton shifts).

- Mass Spectrometry : Verify molecular ion peaks (similar to NIST mass spectral data for pyridine derivatives ).

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., FT-IR vs. Raman) for this compound be resolved?

- Methodological Answer : Contradictions may arise from sample preparation or vibrational coupling. For example:

- FT-IR : Detects O-H stretching (~3200 cm⁻¹) and C=N/C-S vibrations (1600–1400 cm⁻¹).

- Raman : Highlights π-conjugated systems (pyridine ring modes at ~1000 cm⁻¹).

Cross-validate using computational tools (e.g., Gaussian software) to simulate spectra, as done for hydroxyl pyridine complexes in .

| Technique | Key Peaks | Resolution Strategy |

|---|---|---|

| FT-IR | O-H, C-S, C=N | Compare with DFT-predicted vibrational modes |

| Raman | Pyridine ring modes | Use polarized light to isolate symmetry-specific signals |

Q. What experimental design optimizes the synthesis of this compound with high yield?

- Methodological Answer : Adapt multi-step protocols from analogous compounds (e.g., 5-hydroxy-pyridine derivatives in ):

Step 1 : Suzuki-Miyaura coupling to attach 3-methylthiophenyl to pyridine.

Step 2 : Hydroxylation via directed ortho-metalation (use LDA at −78°C).

- Critical Parameters :

- Temperature control (±2°C) to avoid side reactions.

- Catalyst selection (Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. How does this compound interact with transition metals, and what are the implications for catalysis?

- Methodological Answer : The hydroxyl and pyridine groups act as bidentate ligands, forming stable complexes with Cu²⁺ or Fe³⁺. Structural studies (e.g., Cu²⁺-pyridine complexes in ) suggest:

- Coordination Geometry : Square planar or octahedral, depending on metal oxidation state.

- Catalytic Activity : Enhanced redox properties for oxidation reactions (e.g., alcohol-to-ketone conversion).

Use cyclic voltammetry to assess metal-ligand redox potentials.

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Follow guidelines for structurally similar compounds (e.g., 3-methyl-2-phenylpyridine ):

- PPE : Gloves, lab coat, and goggles (H315/H319 hazards).

- Ventilation : Use fume hoods to avoid inhalation (H335 risk).

- Waste Disposal : Segregate organic waste and treat with neutralizing agents (e.g., activated carbon) .

Data Contradiction Analysis

Q. How to address discrepancies between computational (DFT) and experimental dipole moments for this compound?

- Methodological Answer : Discrepancies often stem from solvent effects or basis set limitations.

- Solution 1 : Re-calculate DFT with implicit solvent models (e.g., SMD for water).

- Solution 2 : Compare with pyridine derivatives in , where donor-acceptor interactions were validated experimentally.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.